3-(2-chloro-4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with 2-methoxyphenylamine to form an intermediate, which is then cyclized with appropriate reagents to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of chloro, fluoro, and methoxy groups, along with the pyrido[2,3-d]pyrimidine core, makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H15ClFN3O3 |
---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN3O3/c1-29-18-7-3-2-6-17(18)26-19-15(5-4-10-24-19)20(27)25(21(26)28)12-13-8-9-14(23)11-16(13)22/h2-11H,12H2,1H3 |
InChI Key |
WLTDYWAYKCTCOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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